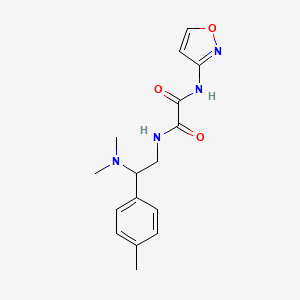
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide, with a molecular formula of C16H20N4O3. Its structure features a dimethylamino group, a p-tolyl group, and an isoxazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 304.36 g/mol |
| IUPAC Name | N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors to alter cellular signaling processes, particularly those related to cancer cell proliferation and survival.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Inhibition Rates : The compound showed IC50 values in the low micromolar range for these cell lines, indicating potent activity.
Antimicrobial Activity
In addition to anticancer effects, preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against several bacterial strains:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values were reported in the range of 10–50 µg/mL.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated:
- Cell Viability Reduction : A significant reduction in cell viability was observed after 48 hours of treatment.
- Mechanism Insights : Flow cytometry analysis suggested that the compound induces apoptosis in cancer cells.
Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of this compound against various pathogens. The findings revealed:
- Broad-Spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
- Synergistic Effects : When combined with conventional antibiotics, enhanced antimicrobial activity was noted.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-4-6-12(7-5-11)13(20(2)3)10-17-15(21)16(22)18-14-8-9-23-19-14/h4-9,13H,10H2,1-3H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUNCMXBVCXPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














